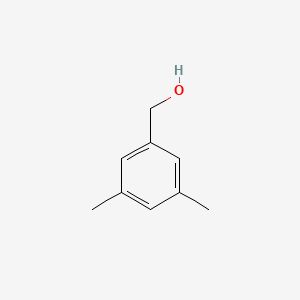

(3,5-Dimethylphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7-3-8(2)5-9(4-7)6-10/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWWTJDRVBWBEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181593 | |

| Record name | 3,5-Dimethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27129-87-9 | |

| Record name | 3,5-Dimethylbenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27129-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027129879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dimethylbenzyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UXP4Z8EX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 3,5-Dimethylbenzyl Alcohol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethylbenzyl alcohol (CAS No. 27129-87-9), a key aromatic primary alcohol used in synthetic organic chemistry. The document delineates its fundamental physicochemical and spectroscopic properties, explores its chemical reactivity through detailed reaction mechanisms, and outlines its applications as a versatile building block, particularly in the synthesis of fine chemicals and pharmaceutical intermediates. Emphasis is placed on practical, field-proven insights and methodologies, supported by authoritative references, to serve as an essential resource for researchers, chemists, and professionals in drug development.

Core Chemical Identity and Properties

3,5-Dimethylbenzyl alcohol, with the IUPAC name (3,5-dimethylphenyl)methanol, is a disubstituted aromatic alcohol.[1][2] Its structure consists of a benzyl alcohol core with two methyl groups at the meta positions (3 and 5) of the benzene ring. This substitution pattern significantly influences its reactivity and physical properties compared to unsubstituted benzyl alcohol. It is recognized as a plant metabolite and serves as a crucial intermediate in various organic syntheses.[1]

Physicochemical Data

The fundamental properties of 3,5-Dimethylbenzyl alcohol are summarized in the table below, providing at-a-glance information critical for experimental design and execution.

| Property | Value | Reference(s) |

| CAS Number | 27129-87-9 | [1][3] |

| Molecular Formula | C₉H₁₂O | [1][4] |

| Molecular Weight | 136.19 g/mol | [1][4] |

| Appearance | Clear, colorless liquid or viscous liquid | [5] |

| Boiling Point | 219.5 °C at 760 mmHg | [6][7] |

| Specific Gravity | 0.927 g/cm³ at 25 °C | [6][7] |

| Refractive Index | ~1.5295 - 1.5325 at 20 °C | [5][6] |

| Flash Point | 106.67 °C (224.00 °F) | [6][7] |

| Solubility | Soluble in alcohol; sparingly soluble in water | [7] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of 3,5-Dimethylbenzyl alcohol.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals confirming the molecular structure. Key expected signals include those for the two equivalent methyl groups, the methylene protons of the benzylic alcohol, and the aromatic protons.[8]

-

IR Spectroscopy: The infrared spectrum exhibits characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the alcohol group. C-H stretching bands for the aromatic ring and methyl groups, as well as C=C stretching bands for the aromatic ring, are also present.[1][2]

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns for a benzyl alcohol derivative.[1][2]

Chemical Reactivity and Synthetic Utility

The reactivity of 3,5-Dimethylbenzyl alcohol is centered around the hydroxyl group and the aromatic ring. The benzylic position of the alcohol makes it particularly susceptible to oxidation, while the electron-donating methyl groups can influence the reactivity of the aromatic ring.

Oxidation to 3,5-Dimethylbenzaldehyde

A primary and highly valuable transformation of 3,5-Dimethylbenzyl alcohol is its selective oxidation to 3,5-dimethylbenzaldehyde. This aldehyde is a crucial intermediate for more complex molecular syntheses. Activated manganese dioxide (MnO₂) is a preferred reagent for this conversion due to its high selectivity for oxidizing allylic and benzylic alcohols, proceeding under mild conditions with high yields.[9]

-

Reaction Setup: Dissolve 3,5-dimethylbenzyl alcohol (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Add activated manganese dioxide (5-10 equivalents by weight) to the stirred solution. The use of a significant excess of MnO₂ ensures the reaction proceeds to completion.

-

Reaction Monitoring: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot and the appearance of the aldehyde product spot. The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, filter the reaction mixture through a pad of a filter aid (e.g., Celatom® or Celite®) to remove the solid manganese dioxide and its byproducts.

-

Purification: Wash the filter cake thoroughly with additional dichloromethane to recover all the product. Combine the organic filtrates, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 3,5-dimethylbenzaldehyde. Further purification can be achieved via vacuum distillation or column chromatography.

Caption: Workflow for the selective oxidation of 3,5-Dimethylbenzyl alcohol.

Acid-Catalyzed Oligomerization

Under acidic conditions, such as those provided by montmorillonite clay, 3,5-Dimethylbenzyl alcohol can undergo self-condensation or oligomerization.[10] This reaction proceeds via the formation of a stabilized benzylic carbocation intermediate. The subsequent electrophilic aromatic substitution reactions lead to the formation of larger, polycyclic aromatic structures, such as 1,3,5,7-tetramethylanthracene.[10] This reactivity highlights the compound's potential in the synthesis of novel materials and complex aromatic systems.

Caption: Simplified pathway for the oligomerization of 3,5-Dimethylbenzyl alcohol.

Radical Condensation Reactions

Recent studies have shown that benzylic alcohols can participate in novel C-C bond-forming reactions. For instance, in the presence of a strong base like potassium tert-butoxide, which can act as both a base and a radical initiator, 3,5-dimethylbenzyl alcohol can undergo condensation with acetamides to form 3-arylpropanamides.[11] This transformation proceeds through a proposed radical pathway, demonstrating the compound's utility in unconventional synthetic strategies.[11]

Applications in Drug Development and Chemical Synthesis

The primary application of 3,5-Dimethylbenzyl alcohol is as a versatile building block in organic synthesis. Its defined structure and reactive hydroxyl group make it a valuable starting material for introducing the 3,5-dimethylbenzyl moiety into larger molecules.

-

Intermediate for Fine Chemicals: As demonstrated, it is a direct precursor to 3,5-dimethylbenzaldehyde, an important intermediate in its own right for synthesizing pharmaceuticals, agrochemicals, and other specialty chemicals.[9]

-

Fragment in Medicinal Chemistry: The 3,5-dimethylphenyl group is a common structural motif in pharmacologically active compounds. The steric bulk and electronic properties imparted by the two methyl groups can be crucial for optimizing ligand-receptor interactions, improving metabolic stability, or tuning solubility. Therefore, 3,5-Dimethylbenzyl alcohol serves as a key starting material for incorporating this fragment during drug discovery and development.

-

Research Chemical: It is widely available from various chemical suppliers and is used in academic and industrial research to explore new synthetic methodologies and to construct novel molecular architectures.[6][7]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure safety and maintain the integrity of 3,5-Dimethylbenzyl alcohol.

Hazard Identification

According to aggregated GHS data, 3,5-Dimethylbenzyl alcohol may cause skin irritation, serious eye irritation, and respiratory irritation.[1] However, some reports indicate it does not meet GHS hazard criteria, suggesting the hazards may not be severe or consistently reported.[1][6] It is prudent to handle the chemical as a potential irritant.

-

GHS Hazard Statements (Potential):

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling vapors.[12][13]

-

Eye Protection: Wear appropriate chemical safety goggles or a face shield.[12]

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[12]

-

General Hygiene: Avoid ingestion and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12][14]

Storage and Incompatibility

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14]

-

Incompatible Materials: Keep away from strong oxidizing agents, as they can lead to vigorous and potentially hazardous reactions.[12]

Conclusion

3,5-Dimethylbenzyl alcohol is a chemical intermediate of significant value in organic synthesis. Its well-defined physicochemical properties, coupled with its predictable reactivity—particularly in oxidation and acid-catalyzed reactions—make it an indispensable tool for chemists. Its role as a precursor to 3,5-dimethylbenzaldehyde and as a structural fragment in the development of complex molecules underscores its importance in both industrial and research settings. Adherence to established safety and handling protocols is essential when working with this compound to mitigate potential risks.

References

-

PubChem. (n.d.). 3,5-Dimethylbenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3,5-dimethyl benzyl alcohol. Retrieved from [Link]

-

Bernal-Uruchurtu, M. I., et al. (2012). Oligomerization of 3,5-Dimethyl Benzyl Alcohol Promoted by Clay: Experimental and Theoretical Study. International Journal of Molecular Sciences. Retrieved from [Link]

-

Perflavory. (n.d.). 3,5-dimethyl benzyl alcohol. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethoxybenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link] (Note: Used for general context on related benzyl alcohols).

-

PrepChem.com. (n.d.). Synthesis of dimethylbenzyl alcohol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatile Applications of 3,5-Dimethoxybenzyl Alcohol in Industry. Retrieved from [Link] (Note: Used for general context on related benzyl alcohols).

-

Biological Magnetic Resonance Bank. (n.d.). bmse000540 3-methylbenzyl Alcohol. Retrieved from [Link] (Note: Data for an isomer, used for general NMR context).

-

Greenfield Global. (2018). Benzyl Alcohol Safety Data Sheet. Retrieved from [Link] (Note: SDS for parent compound, used for general handling principles).

-

GJ Chemical. (n.d.). Benzyl Alcohol Safety Data Sheet. Retrieved from [Link] (Note: SDS for parent compound, used for general handling principles).

- Google Patents. (n.d.). CN102295534A - Method for preparing alpha, alpha-dimethyl benzyl alcohol.

-

NIST. (n.d.). Benzenemethanol, 3,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Sjöberg, P. J. R., et al. (2020). Radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides. Chemical Science. DOI: 10.1039/D0SC02948C.

-

SIELC Technologies. (2018). 3,5-Dimethylbenzyl alcohol. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link] (Note: SDS for parent compound, used for general handling principles).

-

CAS. (n.d.). 3,5-Dimethylbenzyl alcohol. CAS Common Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Characterization of Volatile Organic Compounds Released by Penicillium expansum and Penicillium polonicum. Retrieved from [Link] (Note: Used for context on natural occurrence of related compounds).

Sources

- 1. 3,5-Dimethylbenzyl alcohol | C9H12O | CID 33706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzenemethanol, 3,5-dimethyl- [webbook.nist.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. echemi.com [echemi.com]

- 5. 3,5-Dimethylbenzyl alcohol, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 3,5-dimethyl benzyl alcohol, 27129-87-9 [thegoodscentscompany.com]

- 7. 3,5-dimethyl benzyl alcohol, 27129-87-9 [perflavory.com]

- 8. 3,5-DIMETHYLBENZYL ALCOHOL(27129-87-9) 1H NMR spectrum [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Oligomerization of 3,5-Dimethyl Benzyl Alcohol Promoted by Clay: Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02948C [pubs.rsc.org]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. greenfield.com [greenfield.com]

Introduction: The Critical Role of Aqueous Solubility

An In-depth Technical Guide to the Aqueous Solubility of (3,5-Dimethylphenyl)methanol

In the realms of pharmaceutical sciences, agrochemicals, and material science, the aqueous solubility of a chemical entity is a cornerstone physicochemical property. It dictates a compound's behavior in biological systems and environmental media, profoundly influencing everything from drug bioavailability and formulation strategies to environmental fate and toxicity.[1] this compound, an aromatic alcohol, presents an interesting case study. Its molecular structure, featuring both a hydrophilic hydroxyl group and a lipophilic dimethyl-substituted benzene ring, creates a delicate balance between water affinity and hydrophobicity.

This guide provides a comprehensive technical overview for researchers and drug development professionals on the principles, experimental determination, and predictive modeling of the aqueous solubility of this compound. We will move beyond simple data reporting to explore the causal mechanisms and self-validating protocols essential for robust scientific investigation.

Molecular Profile and Theoretical Solubility Framework

The structure of this compound is key to understanding its behavior in water.

-

Hydrophilic Head: The primary alcohol (-CH₂OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor.[2] This functional group is the sole driver of its interaction with polar water molecules.[3][4]

-

Hydrophobic Body: The benzene ring substituted with two methyl groups constitutes a large, non-polar, and hydrophobic region. This hydrocarbon portion disrupts the highly cohesive hydrogen-bonding network of water, an energetically unfavorable process.

The principle of "like dissolves like" suggests that the solubility of this molecule will be a trade-off between the favorable interactions of the hydroxyl group and the unfavorable interactions of the dimethylphenyl moiety.[3] In homologous series of alcohols, water solubility decreases as the non-polar carbon chain gets larger; once a molecule has more than four or five carbon atoms per hydroxyl group, its water solubility is typically low.[2][3] With nine carbon atoms, this compound is expected to have limited aqueous solubility.

Table 1: Key Physicochemical Properties and Influencing Factors

| Property/Factor | Influence on Aqueous Solubility of this compound | Rationale |

| Molecular Structure | The large hydrophobic (C9) to hydrophilic (-OH) ratio is the primary determinant, suggesting low solubility. | The energetic cost of creating a cavity in the water network for the large non-polar group outweighs the energy gained from the single hydroxyl group's hydrogen bonding.[2][4] |

| Intermolecular Forces | Can form hydrogen bonds with water via its -OH group, but is dominated by weaker London dispersion forces due to the aromatic ring and methyl groups. | Water's strong hydrogen bonding network resists disruption by largely non-polar molecules.[3] |

| Temperature | Solubility is expected to increase with increasing temperature. | The dissolution of most solids and liquids in a liquid solvent is an endothermic process (ΔH > 0), favored by higher temperatures which provide the kinetic energy needed to overcome intermolecular forces in the solute.[4][5] |

| pH | Solubility is expected to be largely independent of pH in the range of 1-14. | The hydroxyl group is a very weak acid (pKa ≈ 16-18), similar to other alcohols. It will not significantly deprotonate or protonate in typical aqueous pH ranges to form a more soluble ionic species.[6] |

Part 1: Experimental Determination of Aqueous Solubility

Accurate solubility data is foundational. The choice of method depends on the required accuracy, throughput, and stage of research. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility, while nephelometry is a powerful tool for high-throughput kinetic solubility screening.[7][8]

Methodology 1: Shake-Flask Method for Thermodynamic Solubility

This method measures the saturation concentration of a compound in a solvent at equilibrium and is considered the most reliable technique.[8] Its protocol is standardized by organizations like the OECD.[9]

Causality Behind the Protocol: The core principle is to allow a compound to reach its true thermodynamic equilibrium between the solid (or pure liquid) state and the dissolved state. This requires sufficient time and energy (agitation) to break intermolecular bonds in the crystal lattice and form solute-solvent interactions until the solution is saturated. Temperature control is critical as solubility is temperature-dependent.[5] Phase separation must be absolute to ensure only the dissolved analyte is measured.

Step-by-Step Protocol (Adapted from OECD Guideline 105):

-

Preparation: Add an excess amount of this compound to a glass flask or vial containing high-purity water (or a relevant aqueous buffer). The excess is crucial to ensure saturation is reached and maintained.

-

Equilibration: Seal the vessel and place it in a thermostated shaker or on a stirrer plate at a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached. A preliminary test can determine the minimum time required.[10]

-

Phase Separation: After equilibration, allow the mixture to stand at the same constant temperature to let undissolved material settle. To completely separate the aqueous phase from the excess solute, centrifuge the samples at high speed.

-

Sampling: Carefully withdraw a sample from the clear, supernatant aqueous phase. Extreme care must be taken not to disturb the undissolved material or transfer any microdroplets.

-

Quantification: Analyze the concentration of this compound in the sampled aqueous solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography (GC).[11]

-

Validation: The process should be repeated until at least three consecutive measurements show no significant change in concentration, confirming that equilibrium was achieved.

Methodology 2: Laser Nephelometry for High-Throughput Kinetic Solubility

In early drug discovery, speed and material conservation are paramount. Laser nephelometry provides a rapid, automated assessment of a compound's kinetic solubility by measuring light scattered by precipitated particles.[12][13]

Causality Behind the Protocol: This technique does not measure true equilibrium. Instead, it identifies the concentration at which a compound, rapidly introduced from a DMSO stock solution, begins to precipitate out of an aqueous buffer.[14] The use of a DMSO co-solvent means the result is "kinetic" rather than "thermodynamic" solubility. It is a measure of how readily a compound stays in solution under non-equilibrium conditions, which is highly relevant for many in-vitro biological assays.

Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a multi-well plate (e.g., 384-well), perform serial dilutions of the DMSO stock solution directly into the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS). This creates a concentration gradient.

-

Measurement: Place the plate into a laser nephelometer. The instrument directs a laser through each well and measures the amount of scattered light at a 90° angle.[15]

-

Data Analysis: The instrument records the light-scattering signal (measured in counts or nephelometric turbidity units, NTU) for each concentration.[12] A sharp increase in the signal indicates the formation of a precipitate.

-

Precipitation Point: The concentration just before the sharp increase in light scattering is determined as the kinetic solubility threshold.[14] Compounds are often classified as having high, moderate, or low solubility based on this threshold.[12]

Part 2: Predictive and Computational Approaches

When experimental data is unavailable or for in-silico screening of large compound libraries, predictive models are invaluable.[16][17] Quantitative Structure-Property Relationship (QSPR) models provide a mathematical link between a molecule's structural features (descriptors) and its physicochemical properties.[18]

Causality Behind the Models: QSPR models operate on the principle that a molecule's structure inherently defines its properties. By training machine learning algorithms on large datasets of compounds with known structures and experimental solubilities, these models learn the complex, weighted contributions of various molecular descriptors to aqueous solubility.[19]

Key Molecular Descriptors for Solubility Prediction:

-

logP (Octanol-Water Partition Coefficient): A measure of lipophilicity. Higher logP values correlate with lower aqueous solubility. The calculated XLogP3 for this compound is 1.8, indicating a preference for a non-polar environment.[20]

-

Molecular Weight (MW): Larger molecules generally have lower solubility due to the increased energy required to form a solvent cavity.[4]

-

Topological Polar Surface Area (TPSA): The surface sum over all polar atoms. It is a good predictor of hydrogen bonding capacity. The TPSA of this compound is 20.2 Ų.[20]

-

Hydrogen Bond Donors/Acceptors: Counts of functional groups that can donate (like -OH) or accept (like the oxygen in -OH) hydrogen bonds. This compound has one donor and one acceptor.[20]

-

Rotatable Bonds: A measure of molecular flexibility.

These descriptors serve as inputs for various modeling algorithms (e.g., Multiple Linear Regression, Random Forest, Neural Networks) to predict the solubility, typically as the logarithm of the molar solubility (logS).[19]

Conclusion

The aqueous solubility of this compound is governed by the antagonistic effects of its polar hydroxyl group and its non-polar dimethylphenyl ring. While its structure strongly suggests low solubility, a definitive quantitative value requires rigorous experimental determination. The shake-flask method remains the definitive standard for obtaining thermodynamic equilibrium data, essential for late-stage development and regulatory purposes. For earlier-stage research and high-throughput screening, laser nephelometry offers a rapid and material-efficient means of classifying kinetic solubility. In parallel, validated QSPR models, leveraging key molecular descriptors, provide powerful predictive capabilities for in-silico design and candidate prioritization. A comprehensive understanding, integrating theoretical principles with robust experimental and computational approaches, is crucial for effectively harnessing molecules like this compound in scientific and industrial applications.

References

- Vertex AI Search. (2025). What Affects Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- PubMed. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery, 29(3), 100149.

- BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry.

- Chem LibreTexts. (n.d.). Factors affecting solubility.

- University of Toronto. (2023). Solubility of Organic Compounds.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Enamine. (n.d.). Solubility Assay by Laser Nephelometry.docx.

- Wikipedia. (n.d.). Solubility.

- ResearchGate. (2019). QSAR and QSPR model development and comparison for drugs having low solubility.

- Bienta. (n.d.). Laser Nephelometry.

- Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry, 18(19), 7078-84.

- OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method.

- Solubility of Things. (n.d.). Benzyl alcohol.

- Chen, S., et al. (2022). Development of QSAR models for in silico screening of antibody solubility. Taylor & Francis Online, Full article.

- ACS Publications. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry.

- ResearchGate. (2010). QSAR-based solubility model for drug-like compounds.

- R Discovery. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds.

- Sigma-Aldrich. (n.d.). This compound.

- KREATiS. (n.d.). High-accuracy water solubility determination using logK.

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.

- PubMed. (n.d.). QSPR modeling the aqueous solubility of alcohols by optimization of correlation weights of local graph invariants.

- Wikipedia. (n.d.). Quantitative structure–activity relationship.

- ACS Publications. (n.d.). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. Industrial & Engineering Chemistry Research.

- Legislation.gov.uk. (n.d.). a.6. water solubility.

- PubChem. (n.d.). Bisthis compound.

- PubChem. (n.d.). (2-Amino-3,5-dimethylphenyl)methanol.

- Springer Nature. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.

- PubChem. (n.d.). (4-Fluoro-3,5-dimethylphenyl)(phenyl)methanol.

- Rowan. (2025). The Evolution of Solubility Prediction Methods.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.

- GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines P C C = /.

- CymitQuimica. (n.d.). This compound.

- PubChem. (n.d.). 3,5-Dimethylphenol.

- Sigma-Aldrich. (n.d.). This compound.

- Wikipedia. (n.d.). Benzyl alcohol.

- MDPI. (n.d.). Influence of pH on the Formation of Benzyl Ester Bonds Between Dehydrogenation Polymers and Konjac Glucomannan.

Sources

- 1. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. youtube.com [youtube.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Solubility - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. api.kreatis.eu [api.kreatis.eu]

- 10. legislation.gov.uk [legislation.gov.uk]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Laser Nephelometry | Bienta [bienta.net]

- 14. enamine.net [enamine.net]

- 15. rheolution.com [rheolution.com]

- 16. tandfonline.com [tandfonline.com]

- 17. communities.springernature.com [communities.springernature.com]

- 18. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 19. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Synthesis of (3,5-Dimethylphenyl)methanol

Introduction

(3,5-Dimethylphenyl)methanol, also known as 3,5-dimethylbenzyl alcohol, is a crucial organic intermediate in the synthesis of a variety of fine chemicals and active pharmaceutical ingredients (APIs).[1][2] Its substituted phenyl ring and primary alcohol functionality provide a versatile scaffold for the construction of more complex molecules.[1][2] This guide offers a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in the field of drug development and chemical synthesis. We will delve into the mechanistic details, provide field-proven experimental protocols, and offer insights into the practical considerations for each major synthetic route.

Physicochemical Properties

| Property | Value |

| CAS Number | 27129-87-9[3] |

| Molecular Formula | C9H12O[3][4] |

| Molecular Weight | 136.19 g/mol [3][4] |

| Appearance | Liquid[4] |

| Boiling Point | 219.5°C at 760 mmHg[4] |

| Flash Point | 224°F[4] |

| Purity | Typically ≥95%[4] |

Synthetic Pathways

The synthesis of this compound can be approached through several distinct routes, primarily involving the reduction of a corresponding carbonyl compound. The choice of starting material—be it an aldehyde, a carboxylic acid, or an ester—dictates the selection of the reducing agent and the overall reaction strategy.

Pathway 1: Reduction of 3,5-Dimethylbenzaldehyde

The most direct route to this compound is the reduction of 3,5-dimethylbenzaldehyde. This transformation is typically achieved with high efficiency using hydride-based reducing agents.

Mechanism of Aldehyde Reduction

The reduction of an aldehyde to a primary alcohol using a hydride reagent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This attack breaks the pi bond of the carbonyl group, forming a tetrahedral alkoxide intermediate. A subsequent workup with a protic solvent protonates the alkoxide, yielding the final primary alcohol.

Experimental Protocol: Reduction of 3,5-Dimethylbenzaldehyde with Sodium Borohydride

This protocol is favored for its operational simplicity and the milder, more selective nature of NaBH₄ compared to LiAlH₄.[5]

Materials:

-

3,5-Dimethylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3,5-dimethylbenzaldehyde (1 equivalent) in methanol.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add sodium borohydride (1.1 equivalents) to the stirred solution in portions, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography if necessary.

Causality and Insights:

-

The use of an alcohol as a solvent is common for NaBH₄ reductions. While NaBH₄ reacts slowly with protic solvents, this reaction is generally manageable at low temperatures.

-

The portion-wise addition of NaBH₄ helps to control the exothermicity of the reaction and any hydrogen gas evolution.

-

The aqueous workup with a mild acid like NH₄Cl is crucial for neutralizing any remaining borohydride and hydrolyzing the borate ester intermediates to liberate the alcohol.

Safety Considerations for Sodium Borohydride:

Sodium borohydride is a water-reactive chemical that releases flammable hydrogen gas upon contact with water, acids, or high temperatures.[6] It is also air and moisture sensitive.[6]

-

Handling: Always handle NaBH₄ in a well-ventilated area, preferably in a glove box or under an inert atmosphere.[5][6] Wear appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, safety goggles, and a flame-retardant lab coat.[5][6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from water, acids, and oxidizing agents.[7] The container should be labeled as 'Water Reactive'.[5][6]

-

Spills: In case of a spill, do not use water.[7] Cover the spill with a dry, non-combustible material like sand or dry earth.[8]

-

First Aid: In case of skin contact, immediately wipe away excess material and wash the affected area thoroughly with soap and water.[6][7] For eye contact, flush with plenty of water for at least 15 minutes and seek medical attention.[6][7] If inhaled, move to fresh air.[6] If ingested, do not induce vomiting and seek immediate medical attention.[5][6]

Pathway 2: Reduction of 3,5-Dimethylbenzoic Acid or its Derivatives

An alternative and highly effective strategy involves the reduction of 3,5-dimethylbenzoic acid or its more reactive derivatives, such as esters or acyl chlorides. This approach often requires a more powerful reducing agent.

Mechanism of Carboxylic Acid and Ester Reduction with LiAlH₄

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing carboxylic acids and esters to primary alcohols.[9][10] The reduction of an ester involves two hydride additions. The first hydride attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling an alkoxide leaving group to form an aldehyde.[11][12] The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form a primary alkoxide.[10][11] A final aqueous workup protonates the alkoxide to yield the primary alcohol.[11] The reduction of a carboxylic acid follows a similar, albeit slightly different, initial deprotonation step followed by reduction.

Experimental Workflow: LiAlH₄ Reduction

Caption: Experimental workflow for LiAlH₄ reduction.

Experimental Protocol: Reduction of Methyl 3,5-dimethylbenzoate with LiAlH₄

Materials:

-

Methyl 3,5-dimethylbenzoate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Water

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add LiAlH₄ (1.5 equivalents) and anhydrous THF under a nitrogen atmosphere.

-

Cool the stirred suspension to 0°C in an ice bath.

-

Dissolve methyl 3,5-dimethylbenzoate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for several hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0°C.

-

Perform a Fieser workup by carefully and sequentially adding water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.

-

Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Causality and Insights:

-

LiAlH₄ reactions must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.[9] An inert atmosphere is essential.

-

The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in easily filterable aluminum salts.

-

The initial formation of an ester (e.g., from 3,5-dimethylbenzoic acid via Fischer esterification) can lead to a cleaner reduction with LiAlH₄ compared to the direct reduction of the carboxylic acid, which can sometimes be sluggish.

Pathway 3: Grignard Reaction with Formaldehyde

A classic carbon-carbon bond-forming approach can also be employed, starting from 1-bromo-3,5-dimethylbenzene.

Mechanism of Grignard Reagent Formation and Reaction

The Grignard reagent, 3,5-dimethylphenylmagnesium bromide, is formed by the reaction of 1-bromo-3,5-dimethylbenzene with magnesium metal in an anhydrous ether solvent.[13] This organometallic species acts as a potent nucleophile. The subsequent reaction with an electrophile, in this case, formaldehyde (or a formaldehyde equivalent like paraformaldehyde), results in the formation of the desired primary alcohol after an acidic workup.

Synthetic Scheme: Grignard Pathway

Caption: Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis

Materials:

-

1-Bromo-3,5-dimethylbenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as an initiator)

-

Paraformaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Assemble a flame-dried three-necked flask with a condenser, dropping funnel, and nitrogen inlet. Place magnesium turnings (1.2 equivalents) in the flask.

-

Add a small crystal of iodine.

-

Add a small portion of a solution of 1-bromo-3,5-dimethylbenzene (1 equivalent) in anhydrous ether to the flask.

-

Initiate the reaction by gentle warming if necessary. The disappearance of the iodine color and the onset of bubbling indicate the formation of the Grignard reagent.

-

Once initiated, add the remaining bromobenzene solution dropwise to maintain a steady reflux.

-

After the addition, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

In a separate flask, heat paraformaldehyde under vacuum to generate gaseous formaldehyde, which is then bubbled through the Grignard solution, or alternatively, carefully add dried paraformaldehyde portion-wise to the Grignard reagent at 0°C.

-

After the reaction is complete (monitored by TLC), cool the mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution, followed by dilute HCl to dissolve the magnesium salts.

-

Separate the organic layer, and extract the aqueous layer with ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify by vacuum distillation.

Causality and Insights:

-

The success of a Grignard reaction is highly dependent on maintaining strictly anhydrous conditions, as any moisture will protonate and destroy the Grignard reagent.[13]

-

The formation of the Grignard reagent can sometimes be difficult to initiate. The use of an iodine crystal, mechanical grinding of the magnesium, or the addition of a small amount of a pre-formed Grignard reagent can help start the reaction.[14]

-

A common side product is the Wurtz coupling product, bis(3,5-dimethylphenyl), which can be minimized by slow addition of the halide and avoiding high temperatures.[15]

Data Summary of Synthetic Pathways

| Pathway | Starting Material | Key Reagent | Typical Solvents | Key Considerations |

| 1 | 3,5-Dimethylbenzaldehyde | NaBH₄ | Methanol, Ethanol | Mild conditions, good selectivity, simple workup. |

| 2 | 3,5-Dimethylbenzoic Acid or its ester | LiAlH₄ | Anhydrous THF, Diethyl Ether | Powerful reagent, requires strictly anhydrous conditions and careful workup. |

| 3 | 1-Bromo-3,5-dimethylbenzene | Mg, Formaldehyde | Anhydrous THF, Diethyl Ether | Classic C-C bond formation, highly moisture-sensitive. |

Conclusion

The synthesis of this compound is a well-established process with several reliable and high-yielding pathways. The choice of a particular route will depend on factors such as the availability and cost of starting materials, the scale of the reaction, and the equipment and safety infrastructure available. For laboratory-scale synthesis, the reduction of 3,5-dimethylbenzaldehyde with sodium borohydride offers a balance of efficiency, safety, and simplicity. For larger-scale preparations or when starting from the corresponding carboxylic acid, reduction with lithium aluminum hydride is a powerful and effective option, provided that appropriate safety precautions are rigorously followed. The Grignard pathway, while more complex, provides a classic and instructive example of organometallic chemistry in organic synthesis.

References

-

AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

-

OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. Retrieved from [Link]

-

JoVE. (2025, May 22). Esters to Alcohols: Hydride Reductions. Retrieved from [Link]

-

University of Georgia. (n.d.). Sodium Borohydride Standard Operating Procedures. Retrieved from [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

-

UC Center for Laboratory Safety. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

-

Harper College. (2005, October 9). Sodium borohydride MSDS. Retrieved from [Link]

-

UC Center for Laboratory Safety. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

-

Khan Academy. (n.d.). Preparation of alcohols using LiAlH4 (video). Retrieved from [Link]

-

NDSU Department of Chemistry and Biochemistry. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

- Google Patents. (n.d.). CN104761435A - Preparation method of 3,5-dimethylphenol.

-

Autech Industry Co.,Limited. (n.d.). Optimizing Organic Synthesis with (3,4-Dimethylphenyl)methanol: A Supplier's Perspective. Retrieved from [Link]

-

Patsnap. (n.d.). Industrial production method of 3, 5-Dimethylbenzoyl chloride. Retrieved from [Link]

-

NDSU Department of Chemistry and Biochemistry. (n.d.). Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

-

CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Retrieved from [Link]

-

University of the West Indies at Mona. (n.d.). preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Retrieved from [Link]

-

LookChem. (n.d.). Purification of Methanol - Chempedia. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

- Google Patents. (n.d.). Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid.

-

MDPI. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN105085228A - Production method for 3, 5-dimethylbenzoic acid.

-

National Center for Biotechnology Information. (n.d.). Bisthis compound. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). CN103524313A - 3,5-dimethylbenzaldehyde preparation method.

- Google Patents. (n.d.). Method for preparing 3,5-dimethylbenzoyl chloride by staged reaction.

-

University of Wisconsin-La Crosse. (n.d.). Macroscale Synthesis of Triphenylmethanol via a Grignard Reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3,5-dimethylbenzoic acid. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. Retrieved from [Link]

-

FAQ. (n.d.). What are the synthesis and content detection methods for 3,5-dimethylbenzoic acid?. Retrieved from [Link]

-

IUPAC. (n.d.). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. Retrieved from [Link]

-

Mahavir Synthesis. (n.d.). 3,5-dimethylbenzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides.

-

Södra. (n.d.). Methanol purification process– A technology worth replicating. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [oakwoodchemical.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. research.uga.edu [research.uga.edu]

- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 7. chemistry.osu.edu [chemistry.osu.edu]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. adichemistry.com [adichemistry.com]

- 10. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. orgosolver.com [orgosolver.com]

- 12. Video: Esters to Alcohols: Hydride Reductions [jove.com]

- 13. cerritos.edu [cerritos.edu]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

(3,5-Dimethylphenyl)methanol IUPAC name

An In-Depth Technical Guide to (3,5-Dimethylphenyl)methanol: Synthesis, Characterization, and Applications in Drug Development

This compound, also known by its common name 3,5-dimethylbenzyl alcohol, is a substituted aromatic alcohol that serves as a versatile and crucial building block in the landscape of pharmaceutical and fine chemical synthesis. Its unique structural and electronic properties, conferred by the meta-positioned methyl groups, make it a valuable precursor for a range of complex molecular architectures. This guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its precise IUPAC nomenclature, detailed synthesis protocols, in-depth analytical characterization, and its applications as a key intermediate in the synthesis of pharmaceutically active compounds.

Nomenclature and Physicochemical Properties

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. This name unequivocally describes a methanol group attached to the phenyl ring at the first position, with two methyl groups at the third and fifth positions of the benzene ring.

Synonyms:

-

3,5-Dimethylbenzyl alcohol[1]

-

Benzenemethanol, 3,5-dimethyl-[1]

-

1-(Hydroxymethyl)-3,5-dimethylbenzene[1]

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 27129-87-9 | [1] |

| Molecular Formula | C9H12O | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 219.5 °C at 760 mmHg | [2] |

| Topological Polar Surface Area | 20.2 Ų | [2][3] |

| XLogP3 | 1.8 | [2][3] |

Synthesis of this compound

The synthesis of this compound is most commonly and efficiently achieved through the reduction of a corresponding carbonyl compound, namely 3,5-dimethylbenzaldehyde or 3,5-dimethylbenzoic acid. The choice of starting material and reducing agent is often dictated by factors such as cost, scalability, and desired purity.

Reduction of 3,5-Dimethylbenzaldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For this specific conversion, sodium borohydride (NaBH4) is a mild and selective reducing agent, making it a preferred choice in many laboratory and industrial settings.

Causality of Experimental Choices:

-

Sodium Borohydride (NaBH4): This reagent is chosen for its chemoselectivity. It readily reduces aldehydes and ketones but does not typically affect less reactive functional groups like esters or amides under standard conditions. This selectivity is crucial when working with more complex molecules.

-

Methanol or Ethanol as Solvent: These protic solvents are ideal for NaBH4 reductions. They not only dissolve the aldehyde and the reducing agent but also participate in the reaction mechanism by protonating the intermediate alkoxide to yield the final alcohol.

-

Room Temperature Reaction: The reduction is typically exothermic but manageable at room temperature, avoiding the need for specialized cooling equipment in many cases.

-

Aqueous Workup: The addition of water or dilute acid serves to quench any unreacted NaBH4 and to hydrolyze the borate esters formed during the reaction, liberating the desired alcohol.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethylbenzaldehyde (1.0 eq) in methanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Reduction of 3,5-Dimethylbenzoic Acid

A more powerful reducing agent is required for the conversion of a carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH4) is the reagent of choice for this transformation.

Causality of Experimental Choices:

-

Lithium Aluminum Hydride (LiAlH4): This is a potent and non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters. Its high reactivity necessitates careful handling under anhydrous conditions.

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether: These aprotic solvents are used because LiAlH4 reacts violently with protic solvents like water and alcohols.

-

Careful Workup (Fieser Method): The quenching of a LiAlH4 reaction must be done with extreme caution. The sequential addition of water and then a base (like NaOH solution) is a standard and safe procedure to neutralize the reactive aluminum species and facilitate the isolation of the alcohol product.

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 3,5-dimethylbenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension via a dropping funnel.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by the sequential and dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH4 used in grams.

-

Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.

-

Filter the solid and wash it thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify by vacuum distillation or column chromatography.

Analytical Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The ¹H NMR spectrum provides information about the different types of protons and their connectivity within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.9-7.1 | s | 3H | Aromatic protons (Ar-H) |

| ~4.6 | s | 2H | Methylene protons (-CH₂OH) |

| ~2.3 | s | 6H | Methyl protons (Ar-CH₃) |

| ~1.5-2.0 | br s | 1H | Hydroxyl proton (-OH) |

Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

| Chemical Shift (δ) ppm | Assignment |

| ~141 | Quaternary aromatic carbon (C-OH) |

| ~138 | Quaternary aromatic carbons (C-CH₃) |

| ~129 | Aromatic CH |

| ~126 | Aromatic CH |

| ~65 | Methylene carbon (-CH₂OH) |

| ~21 | Methyl carbons (Ar-CH₃) |

Diagram of Key NMR Correlations:

Caption: Key ¹H and ¹³C NMR assignments for this compound.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (hydroxyl group) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (methyl and methylene) |

| 1600, 1470 | Medium | Aromatic C=C stretch |

| 1075-1000 | Strong | C-O stretch (primary alcohol) |

The broadness of the O-H stretch is a characteristic result of intermolecular hydrogen bonding[4].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A peak at m/z = 136, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 121: Loss of a methyl group (-CH₃).

-

m/z = 107: Loss of an ethyl group or rearrangement.

-

m/z = 91: Tropylium ion, characteristic of benzyl compounds.

-

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its utility stems from the reactivity of the benzylic alcohol, which can be readily oxidized, esterified, or etherified, providing a handle for further molecular elaboration[5]. The dimethyl substitution pattern on the aromatic ring can also impart specific steric and electronic properties to the final drug molecule, potentially influencing its binding affinity, metabolic stability, and pharmacokinetic profile.

While specific drug examples directly citing the use of this compound can be proprietary, its structural motif is found in compounds investigated for various therapeutic areas. For instance, substituted benzyl alcohol derivatives have been synthesized and evaluated for their antibacterial activity[6]. The 3,5-dimethylphenyl moiety can be found in molecules designed as inhibitors for enzymes such as phosphodiesterase 4 (PDE4), which are targets for inflammatory diseases[7].

The general workflow for utilizing this compound in pharmaceutical synthesis often involves the following steps:

-

Activation of the Hydroxyl Group: Conversion of the alcohol to a better leaving group, such as a tosylate or a halide (e.g., by reaction with thionyl chloride to form 3,5-dimethylbenzyl chloride).

-

Nucleophilic Substitution: Reaction of the activated intermediate with a nucleophile to build a more complex molecular scaffold.

-

Further Functional Group Manipulations: Additional synthetic steps to arrive at the final API.

Diagram of Application Workflow:

Caption: General synthetic utility of this compound in drug development.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically versatile building block with significant applications in the pharmaceutical and chemical industries. A thorough understanding of its properties, synthesis, and characterization is essential for its effective utilization in research and development. This guide has provided a detailed overview of these aspects, offering a valuable resource for scientists and professionals in the field.

References

-

Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3,5-dimethylbenzoic acid. Retrieved from [Link]

- Hassan, Y., et al. (2020). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES.

-

NIST. (n.d.). Phenol, 3,5-dimethyl-. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated) (NP0044704). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Optimizing Organic Synthesis with (3,4-Dimethylphenyl)methanol: A Supplier's Perspective. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

PubChem. (n.d.). Bisthis compound. Retrieved from [Link]

-

PubChem. (n.d.). (2-Amino-3,5-dimethylphenyl)methanol. Retrieved from [Link]

- Google Patents. (n.d.). CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.

- Google Patents. (n.d.). CN103524313A - 3,5-dimethylbenzaldehyde preparation method.

- Google Patents. (n.d.). CN104761435A - Preparation method of 3,5-dimethylphenol.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol. Retrieved from [Link]

- Google Patents. (n.d.). CN105085228A - Production method for 3, 5-dimethylbenzoic acid.

-

PubChem. (n.d.). 3,5-Dimethylbenzyl alcohol. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical IR spectra of [a] methanol vapor, [b] liquid methanol, [c] dimethyl ether and [d] formaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzenemethanol, 3,5-dimethyl-. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethylbenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3,5-dimethyl-. Retrieved from [Link]

-

PubMed. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). CH3OH C-13 nmr spectrum of methanol. Retrieved from [Link]

-

YouTube. (2014, March 24). Interpreting IR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S3: 1 H NMR spectrum of (4-methylphenyl)methanol. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, methanol, experimental) (HMDB0000962). Retrieved from [Link]

Sources

- 1. 3,5-Dimethylbenzyl alcohol | C9H12O | CID 33706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Bisthis compound | C17H20O | CID 23396625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(3,5-Dimethylphenyl)methanol molecular weight

An In-depth Technical Guide to (3,5-Dimethylphenyl)methanol for Advanced Research

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond basic data to provide actionable insights into its synthesis, characterization, reactivity, and potential applications, grounded in established chemical principles.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 3,5-dimethylbenzyl alcohol, is an aromatic alcohol with the chemical formula C₉H₁₂O.[1] Its structure, featuring a hydroxymethyl group attached to a benzene ring substituted with two methyl groups in a meta arrangement, makes it a valuable intermediate in organic synthesis. The meta-substitution pattern imparts specific steric and electronic properties that influence its reactivity and its utility as a structural motif in larger molecules.

The molecular weight of this compound is approximately 136.19 g/mol .[2][3] This and other key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [3] |

| CAS Number | 27129-87-9 | |

| Appearance | Liquid | [4] |

| Boiling Point | 219.5 °C at 760 mmHg | [4] |

| Flash Point | 106.7 °C (224.0 °F) | [2][4] |

| Density / Specific Gravity | 0.927 g/cm³ at 25 °C | [2] |

| Refractive Index | 1.531 at 20 °C | [2] |

| IUPAC Name | This compound | [4] |

| Synonyms | 3,5-Dimethylbenzyl alcohol | [3][4] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of a corresponding carbonyl compound, such as 3,5-dimethylbenzaldehyde or an ester of 3,5-dimethylbenzoic acid. The choice of reducing agent and reaction conditions is critical for achieving high yield and purity.

Workflow for Synthesis via Reduction

The following diagram illustrates a standard laboratory-scale synthesis workflow starting from 3,5-dimethylbenzaldehyde.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reduction of 3,5-Dimethylbenzaldehyde

This protocol describes a reliable method for synthesizing this compound. The causality behind using sodium borohydride in a protic solvent like methanol is its excellent selectivity for reducing aldehydes over other functional groups while being relatively safe and easy to handle.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylbenzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5°C. This is crucial to control the initial exothermic reaction upon adding the reducing agent.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the cooled solution in small portions over 15-20 minutes. Adding it portion-wise prevents a rapid, uncontrolled evolution of hydrogen gas.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

-

Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the effervescence ceases and the solution is slightly acidic. This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.

-

Work-up: Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate.

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: If necessary, purify the crude liquid via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its benzylic alcohol group. This functional group is a versatile handle for various chemical transformations.

Key Chemical Transformations

Caption: Key reactions of the this compound core.

While specific examples of this compound in marketed drugs are not prevalent, its structural isomer, (3,4-Dimethylphenyl)methanol, is a known intermediate in pharmaceutical synthesis.[5][6] By analogy, the 3,5-disubstituted pattern offers a unique scaffold for drug discovery for several reasons:

-

Lipophilicity Modulation: The two methyl groups increase the lipophilicity of the molecule, which can be crucial for tuning the pharmacokinetic properties (ADME) of a drug candidate, such as its ability to cross cell membranes.

-

Metabolic Stability: The methyl groups can block positions on the aromatic ring that might otherwise be susceptible to metabolic hydroxylation, potentially increasing the half-life of a drug.

-

Steric Influence: The meta-positioning of the methyl groups provides a distinct steric profile that can be exploited to achieve selective binding to a biological target, such as an enzyme or receptor active site.

This scaffold is a valuable building block for creating diverse compound libraries for high-throughput screening in the early phases of drug discovery.[5]

Safety and Handling

This compound is classified as harmful if swallowed. Proper handling is essential to ensure laboratory safety.

| Safety Aspect | Guideline | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statement | H302: Harmful if swallowed | |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Storage | Store in a dry, well-ventilated place at room temperature in a tightly sealed container. | |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat should be worn at all times. | [7] |

| Spill & Disposal | Absorb spills with an inert material and dispose of in accordance with local, state, and federal regulations. | [8] |

Conclusion

This compound is a versatile chemical intermediate with well-defined physicochemical properties and straightforward synthetic accessibility. Its true value for researchers lies in the reactivity of its benzylic alcohol and the specific stereoelectronic profile conferred by the 3,5-dimethyl substitution pattern. While not as widely documented in final drug products as some of its isomers, it represents a valuable and potentially underutilized building block for constructing novel molecular architectures in medicinal chemistry and materials science. This guide provides the foundational knowledge for its effective and safe utilization in advanced research and development settings.

References

-

3,5-dimethyl benzyl alcohol, 27129-87-9. The Good Scents Company. [Link]

-

The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. Medium. [Link]

-

Optimizing Organic Synthesis with (3,4-Dimethylphenyl)methanol: A Supplier's Perspective. Medium. [Link]

-

This compound. Oakwood Chemical. [Link]

-

Benzenemethanol, 3,5-dimethyl-. NIST WebBook. [Link]

Sources

- 1. This compound [oakwoodchemical.com]

- 2. 3,5-dimethyl benzyl alcohol, 27129-87-9 [thegoodscentscompany.com]

- 3. Benzenemethanol, 3,5-dimethyl- [webbook.nist.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. methanex.com [methanex.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Synthesis of (3,5-Dimethylphenyl)methanol: Core Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

(3,5-Dimethylphenyl)methanol, a key building block in the synthesis of fine chemicals and pharmaceuticals, offers a versatile scaffold for molecular elaboration.[1][2] This guide provides a comprehensive overview of the principal synthetic routes to this important intermediate, focusing on the selection of starting materials and the rationale behind established experimental protocols.

The strategic placement of the two methyl groups on the phenyl ring provides unique reactivity and steric hindrance, making this compound a valuable component in the development of novel therapeutics and complex organic molecules.[1][2] The selection of an appropriate synthetic pathway is paramount and is typically governed by factors such as the availability and cost of starting materials, desired yield and purity, scalability, and reaction conditions. This document will explore three primary, well-documented strategies for the synthesis of this compound.

Reduction of 3,5-Dimethyl-Substituted Carbonyl Compounds

One of the most direct and widely employed approaches for the synthesis of this compound involves the reduction of a corresponding carbonyl compound, namely 3,5-dimethylbenzaldehyde or an ester of 3,5-dimethylbenzoic acid. The choice of the specific starting material and reducing agent is critical and depends on the desired selectivity and reaction scale.

From 3,5-Dimethylbenzaldehyde